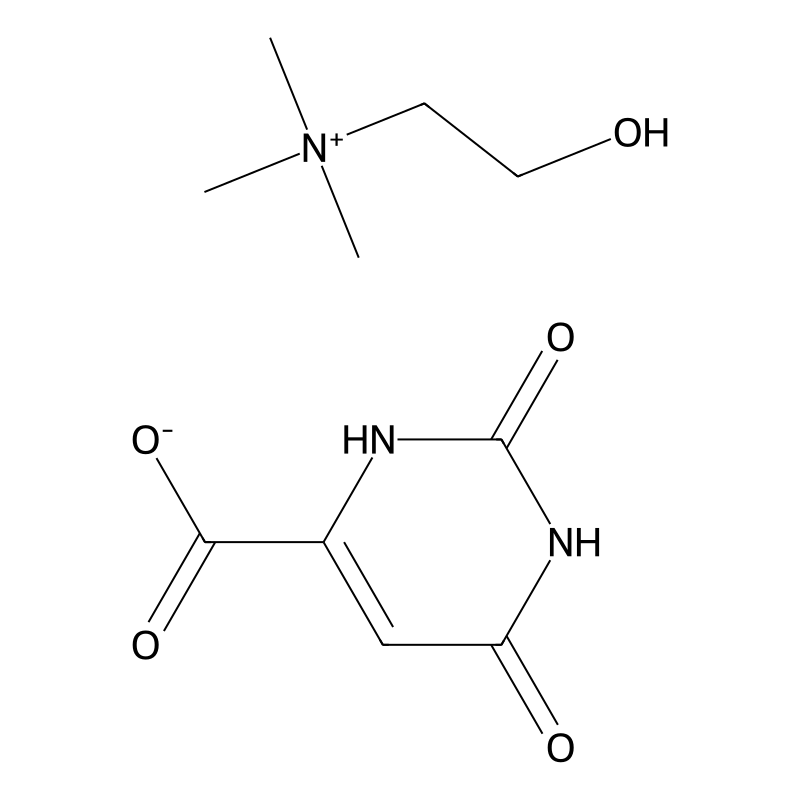

Choline orotate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

choline orotate biosynthesis precursors

Choline Biosynthesis Pathways

Choline is an essential nutrient critical for structural integrity of cell membranes, methyl-group metabolism, and neurotransmission [1] [2]. Although humans can synthesize some choline de novo, this production is insufficient to meet metabolic demands, making dietary intake necessary [1] [3] [2].

The primary pathway for de novo choline synthesis in humans is the PEMT (Phosphatidylethanolamine N-methyltransferase) pathway, localized in the endoplasmic reticulum and mitochondrial-associated membranes [4] [1]. An alternative, ubiquitously expressed pathway is the CDP-choline (Kennedy) pathway, which salvages dietary or pre-formed choline [1].

The table below summarizes the key features of these two pathways.

| Feature | PEMT Pathway | CDP-Choline (Kennedy) Pathway |

|---|---|---|

| Primary Function | De novo synthesis of the choline moiety [1] | Salvage and utilization of pre-formed choline [1] |

| Key Substrate | Phosphatidylethanolamine (PE) [1] | Free Choline [1] |

| Methyl Donor | S-Adenosylmethionine (SAM) [1] | Not Applicable |

| Key Enzymes | Phosphatidylethanolamine N-methyltransferase (PEMT) [1] | Choline Kinase (CK), CTP:Phosphocholine Cytidylyltransferase (CPCT), Choline Phosphotransferase (CPT) [1] |

| Primary Tissue | Liver [1] | All nucleated cells [1] |

| Final Product | Phosphatidylcholine (PC) [1] | Phosphatidylcholine (PC) [1] |

The relationship between the substrates, pathways, and final products is illustrated below.

Simplified overview of choline biosynthesis and incorporation into phospholipids.

Orotate (Orotic Acid) Biosynthesis and Function

Orotate (orotic acid) is a central intermediate in the de novo biosynthesis of pyrimidine nucleotides, which are building blocks for RNA and DNA [5].

The de novo pathway for orotate synthesis occurs in the cytoplasm, with a critical step occurring in the mitochondria. Orotate is produced in the mitochondria by the enzyme dihydroorotate dehydrogenase (DHODH) [5] [6]. It is then transported to the cytoplasm, where it is converted to UMP (uridine monophosphate) by the multi-functional enzyme UMP synthase [5]. A defect in UMP synthase results in an orotic aciduria disorder, which can be treated with uridine supplementation [5].

The pathway is summarized in the following table.

| Feature | Description |

|---|---|

| Primary Role | Pyrimidine nucleotide biosynthesis [5] |

| Key Enzymes | Dihydroorotate Dehydrogenase (DHODH, mitochondrial), UMP Synthase (cytoplasmic) [5] |

| Primary Cellular Locations | Cytoplasm and Mitochondria [5] [6] |

| Regulation & Significance | Orotate itself may regulate genes important for development; DHODH mutations are linked to Miller syndrome [5] |

The Nature of Choline Orotate and Research Context

While the search results do not detail a biosynthetic route for this compound itself, they clarify its nature and research use.

- A Synthetic Salt: this compound is a salt formed from choline and orotic acid. The available evidence refers to it as a compound administered in studies, not one that is biosynthesized in vivo [7] [8].

- Research on Effects: One study investigated the effects of pre-formed this compound, along with other substances, on enzymes in the endoplastic reticulum and mitochondria of rat liver [7]. Another more recent study used magnesium orotate (not this compound) in a nutrient cocktail, which was found to restore mitochondrial function and acetylcholine levels in a rat model of Alzheimer's disease [8]. This highlights the research interest in orotate salts for supporting metabolic and neurological health.

Proposed Experimental Framework

To empirically investigate this compound, you could adapt standard methodologies used for studying nutrient metabolism. The table below outlines a potential experimental approach.

| Experimental Component | Proposed Methodology & Key Parameters |

|---|---|

| Objective | To determine if this compound is hydrolyzed and how its components are utilized in vivo. |

| Model System | Rodent models (e.g., rats), human cell cultures (e.g., hepatocytes, neurons) [8]. |

| Compound Administration | Oral gavage or intravenous injection of this compound. Track pharmacokinetics using stable isotope-labeled (e.g., ²H₉-Choline, ¹³C₅-Orotate) this compound [8]. |

| Tissue & Fluid Analysis | LC-MS/MS analysis of plasma, urine, and tissue homogenates (liver, brain) to quantify choline, orotate, betaine, TMAO, UMP, and other pathway metabolites over a time course [1] [8]. |

| Functional Assessments | Seahorse Analyzer: Measure mitochondrial respiration (OCR) in isolated mitochondria [8]. Microdialysis: Monitor extracellular neurotransmitter levels (e.g., acetylcholine) in specific brain regions [8]. Histology: Assess liver for steatosis (e.g., Oil Red O staining) [2]. | | Molecular Biology | qPCR/Western Blot: Analyze expression of key genes/proteins (PEMT, DHODH, UMP synthase, choline transporters) [1]. |

The logical flow of such an investigation is outlined below.

References

- 1. - Wikipedia Choline [en.wikipedia.org]

- 2. | Linus Pauling Institute | Oregon State University Choline [lpi.oregonstate.edu]

- 3. 12 Choline | Dietary Reference Intakes for Thiamin, Riboflavin, Niacin... [nap.nationalacademies.org]

- 4. sciencedirect.com/science/article/abs/pii/0006300260904704 [sciencedirect.com]

- 5. (orotic acid): An essential and versatile Orotate molecule [pubmed.ncbi.nlm.nih.gov]

- 6. Subcellular Localization in the Ehrlich Ascites Cell of the Enzyme ... [degruyterbrill.com]

- 7. [Studies on the effects of azathioprine, choline and...] orotate [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of Magnesium Orotate , Benfotiamine and a Combination of... [pmc.ncbi.nlm.nih.gov]

Molecular Characterization of Choline Orotate

Choline orotate is a salt compound where choline is bound to orotic acid [1]. Its basic molecular characteristics are summarized below.

| Property | Description |

|---|---|

| Chemical Formula | C10H17N3O5 [1] |

| Components | Choline cation + Orotate anion (orotic acid salt) [1] [2] |

| Proposed Rationale | Orotate moiety may improve penetration into cells, potentially increasing bioavailability of the choline and orotate components [2]. |

Primary Metabolic Pathways of Choline

Upon ingestion, choline is utilized in several critical physiological pathways. The following diagram maps the core metabolic fates of choline, integrating it into key biochemical processes.

Core choline metabolism: phospholipid synthesis, neurotransmission, and methylation.

Biological Functions and Clinical Significance

Choline's integration into these pathways underpins its non-negotiable role in human physiology, with deficiencies leading to clear clinical pathologies.

| Pathway | Key Functions | Clinical & Research Implications |

|---|---|---|

| Phospholipid Synthesis | Maintains structural integrity of cell membranes; essential for synthesis/secretion of VLDL particles from liver [3]. | Deficiency: Direct cause of nonalcoholic fatty liver disease (NAFLD) and muscle damage [3]. |

| Neurotransmission | Precursor for acetylcholine, critical for muscle control, memory, circadian rhythm, and sensory processing [3] [4]. | Supplementation: Neuroprotective in models of epilepsy, Alzheimer's, fetal alcohol syndrome, Down syndrome [5]. |

| Methylation | Betaine serves as major methyl donor for homocysteine remethylation to methionine, a precursor to SAM [3]. | Genetics: Polymorphisms in PEMT, BHMT, and MTHFR genes increase dietary choline requirements [3] [6]. |

Key Experimental Methodologies for Investigation

For researchers aiming to study choline metabolism, the following table outlines foundational experimental approaches.

| Methodology | Application | Key Details |

|---|---|---|

| Dietary Manipulation & Metabolic Assessment | Determine choline requirements and susceptibility to deficiency. | Subjects fed defined choline-deficient diet; markers like plasma choline, liver enzymes (ALT, AST), and liver fat content (via imaging/biopsy) are monitored [3]. |

| Stable Isotope Tracer Studies | Quantify choline flux and kinetics through different metabolic pathways. | Administer isotopically labeled choline (e.g., methyl-D9 choline); track incorporation into metabolites (phosphatidylcholine, betaine) in plasma/tissues using Mass Spectrometry [7]. |

| Genetic Association Studies | Identify gene variants that alter dietary choline requirements and disease risk. | Genotyping for SNPs in choline pathway genes (e.g., PEMT rs12325817, BHMT rs3733890); association with phenotypes like NAFLD or birth defects [3] [6]. |

| Gene Set & Pathway Enrichment Analysis | Understand the role of cholinergic pathways in complex genetic disorders. | Curate gene sets for "cholinergic activity" and a disease (e.g., autism); use tools (e.g., Pathway Studio) to find shared ontologies and build interaction networks [4]. |

Research Gaps and Future Directions

Despite the established framework for choline, several areas require further investigation, particularly regarding this compound:

- This compound Specifics: A significant gap exists in the literature regarding the specific pharmacokinetics, bioavailability, and metabolic partitioning of this compound compared to more common salts like choline chloride or citrate.

- Nutrient-Nutrient Interactions: The interaction between choline, folate, and vitamin B12 is well-established [3] [5]. Future research should explore how these interactions influence the efficacy of this compound supplementation.

- Clinical Biomarkers: Further validation of TMAO as a predictive biomarker for cardiovascular risk and the identification of new choline-derived biomarkers for neurological and hepatic health are needed [8] [3].

References

- 1. | C10H17N3O5 | CID 90484 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium orotate CAS 5266-20-6 and Potassium orotate CAS... [fengchengroup.com]

- 3. | Linus Pauling Institute | Oregon State University Choline [lpi.oregonstate.edu]

- 4. Frontiers | In silico Gene Set and Pathway Enrichment Analyses... [frontiersin.org]

- 5. Neuroprotective Actions of Dietary Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. gene polymorphisms and risk for Down... Choline metabolic pathway [nature.com]

- 7. ‐related‐inherited Choline diseases—A mini review - PMC metabolic [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Choline in immunity: a key regulator of immune cell... [frontiersin.org]

choline orotate solubility and stability

Chemical Identity and Data Availability

Choline orotate, with the chemical formula C₁₀H₁₇N₃O₅ and PubChem CID 90484, is a salt formed from choline and orotic acid [1]. The search results reveal a significant lack of direct, publicly available quantitative data on its solubility and stability. This information is likely proprietary or confined to non-public industrial research.

However, research on related choline compounds provides a strong methodological foundation. The table below summarizes the available information and the identified gaps.

| Property | Available Information on this compound | Related Data from Choline Compounds |

|---|---|---|

| Chemical Structure | Molecular formula: C₁₀H₁₇N₃O₅ [1] | Information not available in search results |

| Solubility Profile | No quantitative data found | Drug solubility can be enhanced in ChCl-G/U DESs [2] |

| Thermal Stability | No decomposition temperatures found | Choline-based DESs stable between ~135-200°C [3] |

| Solution Stability | No data found | Choline hydroxide degrades via Hofmann elimination & oxidation; stabilized with dithionite/ dialkylhydroxylamine [4] |

Experimental Protocols for Solubility and Stability

Although direct data is unavailable, the methodologies from studies on related systems can be directly applied to characterize this compound.

Solubility Measurement in Deep Eutectic Solvents (DESs)

Deep Eutectic Solvents (DESs), particularly those based on choline chloride (ChCl), are promising for enhancing drug solubility [2]. The following workflow outlines a standard protocol for determining solubility in these systems.

Experimental workflow for solubility measurement in Deep Eutectic Solvents

- DES Preparation: A DES is prepared by combining choline chloride (the hydrogen bond acceptor, HBA) with a hydrogen bond donor (HBD) like glycerol or urea in a specific molar ratio (e.g., 1:2) [2]. The mixture is heated at 70°C with stirring at 550 rpm for about 60 minutes until a clear, homogeneous liquid forms [2].

- Solvent Mixture & Equilibration: The DES is mixed with water at desired mass fractions (e.g., 10% and 50% DES). An excess amount of the drug (this compound) is added to the solvent mixture in sealed vials [2]. The vials are shaken in a temperature-controlled incubator (e.g., 37 ± 1°C at 180 rpm for 48 hours) to reach equilibrium [2].

- Sampling & Quantification: After equilibration, the saturated solutions are centrifuged and filtered [2]. The supernatant is diluted with a suitable solvent like ethanol and analyzed using a technique like UV spectrophotometry at a predetermined wavelength (λm) for the compound. Concentration is calculated using a pre-established calibration curve [2].

Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is the standard method for evaluating the thermal stability of compounds and mixtures like DESs [5] [3].

Two primary thermogravimetric analysis methods for stability assessment

- Ramped TGA (for Short-Term Stability): The sample is heated at a constant rate (e.g., 5 or 10 K·min⁻¹) under an inert nitrogen atmosphere over a broad temperature range (e.g., 25°C to 400°C or 673K) [5] [3]. The onset decomposition temperature is identified from the resulting thermogram, indicating the short-term stability limit [5].

- Isothermal TGA (for Long-Term Stability): The sample is held at a constant, elevated temperature (e.g., between 100°C and 150°C) for an extended period (e.g., 20 hours or 500 minutes) [5] [6]. This measures weight loss over time, providing a more realistic estimate of the maximum safe operating temperature for processes [5].

Stabilization Strategies and Research Pathways

Given the instability of other choline salts, this compound may face similar challenges. Research on choline hydroxide offers valuable insights.

- Degradation Pathways: Choline hydroxide degrades mainly through Hofmann elimination (producing trimethylamine and acetaldehyde) and oxidation [4]. The acetaldehyde then undergoes aldol condensation, forming colored polymeric byproducts [4].

- Stabilization Strategies: Effective stabilizers for choline hydroxide include [4]:

- Dithionite salts (e.g., sodium dithionite).

- Dialkylhydroxylamines (e.g., N,N-diethylhydroxylamine). These are effective at low concentrations (100–2000 ppm) and can be added during or after synthesis to scavenge acetaldehyde and mitigate oxidation [4].

Suggested Research Directions

To build a complete technical profile for this compound, you could pursue the following experimental characterizations:

- Solubility Screening: Systematically test solubility in various pharmaceutically relevant solvents, buffers (across a pH range), and choline-based DESs (e.g., ChCl with urea, glycerol, or oxalic acid) [2] [3].

- Forced Degradation Studies: Subject the compound to stress conditions (heat, light, humidity, acidic/basic pH) as per ICH guidelines and use HPLC to monitor degradation products and identify the primary degradation pathway [4].

- Comprehensive Thermal Analysis: Perform both ramped and isothermal TGA to establish its short- and long-term thermal stability limits [5] [6]. Coupling TGA with FTIR (TGA/FTIR) can help identify volatile decomposition products in real-time [5].

References

- 1. | C10H17N3O5 | CID 90484 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 2. of Some Drugs in Aqueous Solutions of Solubility ... Choline [pmc.ncbi.nlm.nih.gov]

- 3. of selected deep eutectic solvents | PDF Thermal stability [slideshare.net]

- 4. US20140361217A1 - Stabilized choline solutions... - Google Patents [patents.google.com]

- 5. sciencedirect.com/science/article/abs/pii/S0167732218302381 [sciencedirect.com]

- 6. (PDF) Thermal of stability based amino acid ionic liquids choline [academia.edu]

Comprehensive Technical Guide: Orotic Acid in Pyrimidine Nucleotide Synthesis

Introduction to Pyrimidine Metabolism and Orotic Acid

Pyrimidine nucleotides are essential building blocks for nucleic acids (RNA and DNA), energy carriers (such as UTP and CTP in carbohydrate and lipid metabolism), and cellular signaling molecules. The de novo synthesis pathway of pyrimidine nucleotides represents a crucial biochemical process that is highly conserved across living organisms, from plants to mammals. Unlike purine synthesis where the ring structure is built upon an activated sugar, the pyrimidine pathway first constructs the pyrimidine ring and then attaches it to phosphoribosyl pyrophosphate (PRPP). [1] [2]

Orotic acid (6-carboxyuracil, orotate) occupies a central position in this pathway as the first true pyrimidine compound synthesized. Historically discovered in 1905 as a component of milk whey, orotic acid has been investigated for various biological roles, including its potential as vitamin B13 (though this classification is now questioned), its growth-promoting properties in neonates, and its neuroprotective effects. [3] From a clinical perspective, abnormal accumulation of orotic acid serves as a diagnostic marker for several metabolic disorders, including hereditary orotic aciduria and urea cycle defects. [3]

This technical guide provides a comprehensive overview of pyrimidine nucleotide biosynthesis with emphasis on orotic acid's role, regulatory mechanisms, experimental investigation methods, and clinical implications for drug development professionals and researchers.

Pyrimidine de novo Synthesis Pathway

Pathway Overview and Key Steps

The de novo pyrimidine synthesis pathway comprises six enzymatic steps that convert simple precursors into uridine monophosphate (UMP), the parent pyrimidine nucleotide. The pathway initiates with the formation of carbamoyl phosphate and concludes with the decarboxylation of OMP to form UMP. A key feature distinguishing pyrimidine from purine synthesis is that the pyrimidine ring is assembled before being linked to the sugar phosphate moiety, making the pathway metabolically more efficient with fewer ATP molecules consumed compared to purine synthesis. [1]

Table: Comparative Features of Pyrimidine and Purine Synthesis

| Characteristic | Pyrimidine Synthesis | Purine Synthesis |

|---|---|---|

| Ring Formation | Ring synthesized first, then attached to PRPP | Ring built directly upon PRPP |

| Energy Consumption | Simpler pathway, fewer ATP molecules | More complex, consumes more ATP |

| Number of Steps | 6 steps to UMP | 11 steps to IMP |

| Key Rate-Limiting Enzymes | Carbamoyl phosphate synthetase II (CPS II) | PRPP synthetase, Amido phosphoribosyltransferase |

| Initial Products | UMP (uridine monophosphate) | IMP (inosine monophosphate) |

The following diagram illustrates the complete pyrimidine de novo synthesis pathway with regulatory points:

Figure 1: Pyrimidine de novo Synthesis Pathway with Regulatory Controls. The pathway converts simple precursors into UMP through six enzymatic steps, with key regulation at CPS II and CTP synthetase. Multifunctional enzyme complexes (CAD and UMP synthase) facilitate substrate channeling.

Orotic Acid: The First Pyrimidine and Its Conversion

Orotic acid represents a critical junction in pyrimidine biosynthesis as the first compound with a fully formed pyrimidine ring structure. The synthesis and metabolism of orotic acid involves several key enzymatic transformations:

Formation from dihydroorotate: Orotic acid is produced through the oxidation of dihydroorotate, catalyzed by dihydroorotate dehydrogenase (DHODH), located on the outer surface of the inner mitochondrial membrane in mammalian cells. [3]

Conversion to UMP: Orotic acid is converted to uridine monophosphate through the sequential action of two enzymes, collectively known as UMP synthase:

Gene fusion efficiency: In eukaryotes, these two enzymes exist as a bifunctional polypeptide (UMP synthase), which increases metabolic efficiency through substrate channeling. This arrangement minimizes the degradation of labile intermediates, conserves energy, and increases the speed and efficiency of the conversion. [1]

Enzyme Regulation and Allosteric Control

Key Regulatory Enzymes and Their Control Mechanisms

Pyrimidine nucleotide synthesis is tightly regulated through feedback inhibition at committed steps to maintain nucleotide balance and conserve cellular energy. The primary regulatory control points occur at three critical enzymatic steps in the pathway:

Carbamoyl phosphate synthetase II (CPS II): This enzyme catalyzes the first committed step of pyrimidine synthesis and is subject to complex allosteric regulation. CPS II is inhibited by UTP (the end product of the pathway) and activated by ATP and PRPP. [1] The activation by ATP helps coordinate the relative pools of purine and pyrimidine nucleotides, while PRPP stimulation provides a common activation point for both purine and pyrimidine synthesis. [1]

Aspartate transcarbamoylase (ATCase): In prokaryotes, this enzyme serves as the primary regulatory point, though in mammals its regulation is less prominent due to its presence in the CAD multifunctional enzyme complex. Research in plant models (Cucurbita pepo) has demonstrated that ATCase represents a significant site of feedback control in intact cells. [5] [6]

CTP synthetase: This enzyme converts UTP to CTP and is regulated by substrate activation and product inhibition. The enzyme is activated by its substrate UTP and inhibited by its product CTP, creating a balance between uracil and cytosine nucleotides in the cell. [1]

Table: Regulatory Enzymes in Pyrimidine Nucleotide Synthesis

| Enzyme | Pathway Step | Activators | Inhibitors | Functional Significance |

|---|---|---|---|---|

| CPS II | First committed step: Glutamine + CO₂ → Carbamoyl phosphate | ATP, PRPP | UTP | Primary regulation point; coordinates purine/pyrimidine balance |

| Aspartate Transcarbamoylase | Carbamoyl phosphate + Aspartate → Carbamoyl aspartate | - | UTP (in plants) | Secondary regulation point in some organisms |

| OMP Decarboxylase | OMP → UMP | - | - | Not a major regulatory site |

| CTP Synthetase | UTP + Glutamine → CTP + Glutamate | UTP | CTP | Maintains CTP/UTP balance; feed-back inhibited by CTP |

| Ribonucleotide Reductase | Ribonucleotides → Deoxyribonucleotides | - | - | Rate-limiting for deoxyribonucleotide synthesis |

Compartmentalization and Isozymes

A remarkable feature of pyrimidine synthesis regulation involves the existence of isozymes with distinct functional roles and subcellular localizations:

- CPS I vs. CPS II: Mammalian cells contain two distinct carbamoyl phosphate synthetase enzymes with different roles:

This compartmentalization ensures the independent operation of the urea cycle and pyrimidine synthesis pathways, preventing competition for substrates and allowing distinct regulatory mechanisms. [1]

Experimental Methods for Investigating Pyrimidine Synthesis

Tracer Studies and Precursor Incorporation

The investigation of pyrimidine nucleotide biosynthesis in biological systems typically employs radioactive tracer methodology to track the flux of precursors through the pathway:

Radiolabeled precursors: Studies utilize compounds such as [¹⁴C]NaHCO₃, [¹⁴C]carbamylaspartate, and [¹⁴C]orotic acid to demonstrate the complete orotic acid pathway in intact cells. [5] The incorporation of these precursors into uridine nucleotides provides evidence for the functional operation of the de novo pathway.

Experimental workflow: Typical protocols involve incubating tissue samples (e.g., root callus cultures, cell extracts) with radiolabeled precursors for specified periods, followed by extraction and analysis of nucleotides using chromatographic techniques. [5] [6]

Isotope analysis: The isolation of [¹⁴C]orotic acid as an intermediate when using early precursors like [¹⁴C]NaHCO₃ and [¹⁴C]carbamylaspartate provides conclusive evidence for the operation of the complete orotate pathway in the tissue being studied. [5]

Inhibition Studies and Metabolic Analysis

Specific inhibitors of pyrimidine biosynthesis enzymes provide powerful tools for investigating pathway regulation and function:

6-Azauridine: This compound inhibits the pathway by blocking the conversion of orotic acid to UMP, causing accumulation of orotic acid. In experimental systems, 6-azauridine blocks the incorporation of early precursors into uridine nucleotides while causing concomitant accumulation of orotic acid. [5] [6]

End-product inhibition assays: The influence of added pyrimidine nucleosides (uridine or cytidine) on the incorporation of radiolabeled precursors like [¹⁴C]NaHCO₃ into uridine nucleotides demonstrates feedback regulation in intact cells. Studies in Cucurbita pepo have shown approximately 80% inhibition of precursor incorporation upon addition of uridine or cytidine. [5]

Enzyme activity assays: Cell-free extracts can be used to measure the activities of individual enzymes in the pathway, such as carbamoyl phosphate synthetase, aspartate transcarbamoylase, and OMP decarboxylase. [5]

The following diagram illustrates a typical experimental workflow for investigating pyrimidine synthesis:

Figure 2: Experimental Workflow for Investigating Pyrimidine Synthesis. The diagram outlines key methodological steps, including the use of specific inhibitors like 6-azauridine to demonstrate pathway regulation.

Analytical Techniques for Orotic Acid Quantification

Accurate measurement of orotic acid concentration in biological samples requires sensitive and specific analytical methods:

High-performance liquid chromatography (HPLC): Modern techniques utilize HPLC with UV detection for sensitive quantification of orotic acid in biological fluids and tissue extracts. This method has largely replaced earlier microbiological, enzymatic, polarographic and colorimetric assays. [3]

Chromatographic separation: Effective separation requires optimization of column chemistry and mobile phase composition to distinguish orotic acid from other pyrimidine compounds and interfering substances in complex biological matrices. [3]

Validation: Analytical methods must be validated for sensitivity, specificity, accuracy, and precision, particularly when applied to clinical diagnosis of metabolic disorders like hereditary orotic aciduria. [3]

Clinical Implications and Therapeutic Applications

Orotic Aciduria and Metabolic Disorders

Hereditary orotic aciduria is a rare autosomal recessive disorder caused by a genetic deficiency in UMP synthase, the bifunctional enzyme containing both orotate phosphoribosyltransferase and OMP decarboxylase activities. The condition presents with:

- Excessive urinary excretion of orotic acid

- Megaloblastic anemia due to impaired DNA synthesis and erythrocyte development

- Growth retardation and developmental delays

- Immune dysfunction in some cases

Two types of hereditary orotic aciduria have been identified: Type I (deficiency in both enzymatic activities) and Type II (deficiency only in OMP decarboxylase activity). [4] The treatment involves uridine supplementation, which bypasses the metabolic block by providing an alternative source of UMP via the salvage pathway. [4]

Secondary orotic aciduria can also occur in various other metabolic conditions, including:

- Urea cycle disorders (e.g., ornithine transcarbamylase deficiency)

- Ammonia intoxication states

- Arginine deprivation in experimental models [3]

Therapeutic Targeting of Pyrimidine Synthesis

The pyrimidine synthesis pathway offers several attractive targets for therapeutic intervention:

Anticancer agents: Several enzymes in the pathway are targeted for cancer chemotherapy:

- Thymidylate synthase and dihydrofolate reductase are well-established targets for drugs like 5-fluorouracil and methotrexate, which disrupt dTMP synthesis and consequently DNA replication. [4]

- Dihydroorotate dehydrogenase (DHODH) inhibitors like leflunomide are used in autoimmune diseases and investigated for anticancer applications. [3]

Antimicrobial agents: Selective inhibition of microbial pyrimidine synthesis represents a promising approach for antibiotic and antiparasitic drug development, leveraging differences between host and pathogen enzymes.

Metabolic diseases: Modulation of pyrimidine metabolism may have applications in disorders characterized by cellular proliferation or mitochondrial dysfunction.

Conclusion and Research Perspectives

Orotic acid occupies a central position in pyrimidine nucleotide biosynthesis, serving both as a key metabolic intermediate and a regulatory checkpoint in the pathway. The sophisticated allosteric control mechanisms, enzyme compartmentalization, and substrate channeling features of this pathway illustrate the evolutionary optimization of nucleotide metabolism.

Future research directions include:

- Elucidating the structural biology of pathway enzymes to inform rational drug design

- Investigating the non-canonical functions of orotic acid in gene regulation and cellular signaling

- Developing novel therapeutic approaches targeting pyrimidine metabolism in cancer, autoimmune diseases, and infectious diseases

- Exploring the role of pyrimidine balance in metabolic syndrome and neurological disorders

References

- 1. Unit 5- Pyrimidine Flashcards | Quizlet Nucleotide Biosynthesis [quizlet.com]

- 2. Purines and pyrimidines [library.med.utah.edu]

- 3. sciencedirect.com/science/article/abs/pii/S1673852715000600 [sciencedirect.com]

- 4. and Degradation | PDF Pyrimidine Synthesis [slideshare.net]

- 5. Regulation of Pyrimidine in Intact Cells of Cucurbita pepo Biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 6. of Biosynthesis in cultured root callus... pyrimidine nucleotides [link.springer.com]

General Synthesis Framework for Choline Salts

The patented process for synthesizing choline salts involves a reaction between an acid and a choline base, followed by purification steps. The following diagram outlines the core workflow described.

Key Materials and Steps from the Patent [1]:

- Choline Source: The process uses a choline base (choline hydroxide).

- Acid Source: The protocol is designed for various organic acids, including alpha-hydroxy acids (like glycolic, lactic, pyruvic acid) and aliphatic acids (like acetic, propionic acid). Orotic acid would be the specific acid used for choline orotate.

- Reaction: The choline base is reacted with the organic acid in an aqueous solution.

- Purification: The crude product in the aqueous phase is purified by:

- Extraction: Using a water-immiscible organic solvent (e.g., cyclohexane, diethyl ether) to remove hydrophobic impurities.

- Precipitation: Concentrating the aqueous phase and adding a water-miscible organic solvent (e.g., ethanol, isopropanol, acetone) to precipitate the choline salt.

- Isolation: The precipitate is filtered and dried under vacuum.

Chemical Data for this compound

The table below summarizes the basic chemical identification data available for this compound.

Table 1: Chemical Identification Data for this compound

| Property | Details |

|---|---|

| IUPAC Name | 2-Hydroxy-N,N,N-trimethylethanaminium 2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylate [2] |

| Molecular Formula | C₁₀H₁₇N₃O₅ [2] [3] |

| Average Mass | 259.26 g/mol [2] |

| CAS Registry Number | 24381-49-5 [2] |

| UNII | 7TA4XO49BN [2] |

Proposed Adaptation and Experimental Considerations

Given the lack of a direct protocol, the following outlines how the general method could be adapted and what key parameters would need definition.

Proposed Experimental Workflow for this compound:

Reaction:

- Dissolve orotic acid in a minimal volume of heated, deionized water.

- Slowly add a slight molar excess of an aqueous choline hydroxide solution (e.g., 45% w/w) with continuous stirring and cooling (maintain temperature below 25°C).

- Monitor the pH to ensure complete salt formation.

Purification & Isolation:

- Transfer the reaction solution to a separatory funnel.

- Wash multiple times with an organic solvent like diethyl ether or cyclohexane to remove non-polar by-products [1].

- Separate and collect the aqueous phase.

- Concentrate the aqueous solution under reduced pressure using a rotary evaporator until a slurry forms.

- Precipitate the product by slowly adding a large volume of a solvent like ethanol or acetone with vigorous stirring.

- Isolate the solid product via vacuum filtration.

Drying & Characterization:

- Dry the precipitate thoroughly under high vacuum to remove all solvent and water traces.

- Characterize the final product using techniques such as:

- Melting Point: Determine and compare with literature values.

- HPLC / TLC: Assess chemical purity.

- NMR Spectroscopy (¹H, ¹³C): Confirm molecular structure and purity.

- Mass Spectrometry: Verify molecular mass.

Critical Parameters and Safety

- Molar Ratio and Stoichiometry: The exact molar ratio of choline base to orotic acid must be optimized to maximize yield and purity.

- Temperature Control: The neutralization reaction may be exothermic. Precise temperature control during acid-base reaction is critical to prevent decomposition.

- Solvent Selection: The choice of solvent for precipitation (e.g., ethanol, isopropanol, acetone) can significantly impact crystal form, yield, and purity, and requires experimental optimization.

- Safety: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) when handling chemicals. The material safety data sheets (SDS) for all starting materials and solvents should be consulted prior to beginning work.

Research Recommendations

To proceed with the synthesis, I suggest you:

- Consult Specialized Databases: Search in-depth synthetic chemistry databases like

ReaxysorSciFinder-nusing the CAS Number (24381-49-5), which may yield journal articles or patents with full experimental details. - Analyze Related Salts: Review synthesis protocols for structurally similar choline salts (e.g., choline citrate, choline bitartrate) for additional insights into reaction and purification techniques [4].

- Empirical Optimization: Use the general framework provided as a starting point for method development, focusing on optimizing the critical parameters of solvent, temperature, and stoichiometry.

References

- 1. EP2516382A2 - Process for the synthesis of choline ... - Google Patents [patents.google.com]

- 2. Orotic acid choline salt | C10H17N3O5 [chemspider.com]

- 3. | C10H17N3O5 | CID 90484 - PubChem this compound [pubchem.ncbi.nlm.nih.gov]

- 4. Advanced Guide to Choline in Nootropic Stacks - Nootropics Expert [nootropicsexpert.com]

Proposed HPLC Method for Choline Orotate Purification

The table below summarizes a recommended HPLC method, adapted from established procedures for analyzing choline and similar quaternary ammonium compounds [1]. This serves as a starting point for method development.

| Parameter | Specification |

|---|---|

| HPLC Type | Reversed-Phase or Mixed-Mode |

| Column | Mixed-mode (e.g., Primesep 100 or Obelisc R) [1] |

| Mobile Phase | Acetonitrile/Water gradient or isocratic (e.g., 20-40% MeCN) [1] |

| Buffer | 10-40 mM Ammonium Acetate or Ammonium Formate, pH 3.0-5.0 [1] |

| Flow Rate | 0.2 - 1.0 mL/min (depends on column dimensions) [1] |

| Detection | Evaporative Light Scattering Detector (ELSD) [1] |

| Injection Volume | 1-10 µL [1] |

Detailed Experimental Protocol

Materials and Reagents

- HPLC System: Capable of gradient elution and compatible with your detector (ELSD recommended) [1].

- Column: Mixed-mode column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm) [1]. These columns combine reversed-phase and ion-exchange mechanisms, ideal for charged molecules like choline orotate.

- Chemicals: HPLC-grade water, acetonitrile, ammonium acetate or formate. Analytical standard of this compound for calibration.

Sample Preparation

- Dissolution: Dissolve the crude this compound sample in the initial mobile phase or a compatible solvent (e.g., water) [1].

- Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to prevent column contamination.

Instrumental Method and Procedure

- Method Setup:

- Mobile Phase: Prepare a mixture of water and acetonitrile containing a volatile salt buffer.

- Elution Mode: Isocratic or gradient elution can be used. A starting suggestion is isocratic elution with 20% acetonitrile and 80% aqueous 10 mM ammonium acetate, pH 5.0 [1].

- ELSD Settings: Nebulizer temperature:

50-70°C; evaporator temperature:50-70°C; gas flow rate:1.6 SLM(Standard Liters per Minute) [1].

- System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- Sample Injection and Run: Inject the prepared sample. The total run time should be sufficient for this compound to elute and for the column to be cleaned of impurities.

The following workflow diagrams the key stages from sample preparation to final analysis:

Critical Method Development and Optimization

Since a direct method is unavailable, optimization is crucial. The diagram below outlines the logical sequence for troubleshooting and refining the separation:

- Scaling for Purification: For semi-preparative or preparative purification, scale up the method by increasing the column internal diameter, adjusting flow rates proportionally, and performing multiple injections to collect the target fraction [2]. The core chromatographic parameters (e.g., mobile phase composition) should remain consistent.

Important Considerations for Application Notes

- Detection Justification: ELSD is ideal for non-chromophoric compounds like this compound because it does not rely on UV absorbance [1]. Charged Aerosol Detection (CAD) is a more sensitive modern alternative.

- Purity and Yield Assessment: After developing the analytical method, scale it to a semi-preparative level. Validate the final product's purity using the analytical HPLC method and confirm identity and purity with techniques like Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) [3].

- Regulatory Compliance: For drug development, adhere to guidelines such as USP Chapter <621> when transferring or modifying validated HPLC methods [4].

References

Comprehensive Application Notes and Protocols: Choline Orotate Intervention in Hepatosteatosis Models

Introduction & Rationale

Non-alcoholic fatty liver disease (NAFLD) represents a spectrum of liver conditions ranging from simple hepatic steatosis (non-alcoholic fatty liver, NAFL) to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and potentially hepatocellular carcinoma. Hepatosteatosis, characterized by excessive lipid accumulation in hepatocytes (exceeding 5% of liver weight), serves as the initial pathological stage in NAFLD progression and results from disrupted lipid homeostasis involving increased fatty acid uptake, de novo lipogenesis, and/or reduced very-low-density lipoprotein (VLDL) secretion. The essential nutrient choline plays a fundamental role in hepatic lipid metabolism, primarily through its incorporation into phosphatidylcholine (PC), which constitutes 40-50% of cellular membranes and 70-95% of phospholipids in lipoproteins. PC is an essential component of VLDL particles, the primary vehicle for exporting triglycerides from the liver, explaining why choline deficiency directly impairs hepatic lipid export and promotes steatosis. [1] [2] [3]

Research has demonstrated that humans fed choline-deficient diets consistently develop fatty liver and liver damage, with susceptibility influenced by factors including estrogen status, genetic polymorphisms in choline and folate metabolism pathways, and gut microbiome composition. The liver is the central organ for choline metabolism, and when deprived of adequate choline, it rapidly accumulates triglycerides, leading to steatosis. Beyond its role in membrane integrity and lipoprotein secretion, choline serves as a methyl group donor via its metabolite betaine, participating in critical epigenetic regulation of gene expression through DNA and histone methylation patterns. This epigenetic mechanism represents a novel pathway through which choline status may influence long-term gene expression patterns relevant to liver fat metabolism and disease progression. [2] [4]

While various choline forms have been investigated for liver health, choline orotate offers potential advantages due to its unique biochemical properties. Unlike other choline salts, this compound combines choline with orotic acid, potentially enhancing cellular uptake and utilization. The established role of choline deficiency in NAFLD pathogenesis makes this compound a promising candidate for therapeutic intervention in hepatosteatosis models. The following table summarizes key choline forms used in experimental models: [3] [5]

Table 1: Choline Forms in Experimental Models

| Choline Form | Key Characteristics | Experimental Applications |

|---|---|---|

| Choline Chloride | Most common form in research; highly soluble | Dietary manipulation in deficiency studies; reference compound |

| Choline Bitartrate | Good stability and bioavailability | Supplementation studies; included in AIN-76 and AIN-93 diets |

| Phosphatidylcholine | Phospholipid complex; natural form found in membranes | Lipid metabolism studies; hepatoprotective interventions |

| Citicoline (CDP-Choline) | Intermediate in PC biosynthesis; neuroprotective effects | Cognitive function studies; limited liver research |

| This compound | Choline salt of orotic acid; potential enhanced bioavailability | Investigating hepatoprotective effects; specialized formulations |

Proposed Mechanisms of Action

Choline Deficiency-Induced Hepatosteatosis

The primary mechanism through which choline deficiency promotes hepatic steatosis involves impaired VLDL assembly and secretion. Phosphatidylcholine is an essential structural component of VLDL particles, and when PC availability is limited due to choline deficiency, the liver cannot efficiently package and export triglycerides to peripheral tissues. This results in intracellular triglyceride accumulation and the characteristic fat droplet formation observed in hepatosteatosis. The PC required for VLDL synthesis can be generated through two major pathways: the CDP-choline pathway (utilizing dietary choline) and the phosphatidylethanolamine N-methyltransferase (PEMT) pathway that endogenously methylates phosphatidylethanolamine to form PC. The PEMT pathway is particularly important in explaining why premenopausal women (with estrogen-induced PEMT expression) are less susceptible to choline deficiency-induced fatty liver, while individuals with PEMT polymorphisms show increased susceptibility. This intricate metabolic relationship underscores why choline requirements are highly individualized and dependent on both genetic and hormonal factors. [2] [3]

Beyond its role in VLDL secretion, choline participates in mitochondrial function and fatty acid oxidation. Choline deficiency has been associated with mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and oxidative stress, which promote lipid peroxidation, DNA damage, and apoptosis. The resulting hepatic injury and inflammation can drive the progression from simple steatosis to steatohepatitis (NASH). Additionally, through its oxidation to betaine, choline serves as a methyl donor in the conversion of homocysteine to methionine, ultimately generating S-adenosylmethionine (SAM) – the primary methyl donor for epigenetic modifications including DNA and histone methylation. This epigenetic regulation influences the expression of genes involved in lipid metabolism, inflammation, and fibrosis, providing a mechanism by which choline status can program long-term hepatic function and disease susceptibility. Dietary choline intake thus shapes the epigenome, particularly during sensitive developmental periods, but also maintains epigenetic plasticity in mature hepatocytes. [2] [3]

Potential Mechanisms of this compound

The unique molecular structure of this compound, combining choline with orotic acid (a pyrimidine derivative and intermediate in nucleotide synthesis), may enhance its therapeutic potential in hepatosteatosis through several proposed mechanisms. The orotate moiety may facilitate more efficient cellular uptake and mitochondrial targeting, potentially enhancing choline delivery to sites of betaine synthesis and fatty acid oxidation. Additionally, orotic acid may support hepatic nucleotide synthesis and cellular regeneration in injured livers, potentially synergizing with choline's lipotropic effects. While direct research on this compound in hepatosteatosis models is limited, its proposed mechanisms would presumably encompass all established choline pathways while potentially offering improved bioavailability and targeted action compared to other choline salts. [5]

Table 2: Molecular Pathways in Choline Deficiency and Intervention

| Affected Pathway | Molecular Consequences | Hepatosteatosis Link |

|---|---|---|

| VLDL Assembly | Reduced phosphatidylcholine availability | Impaired triglyceride export; hepatic lipid accumulation |

| Methyl Group Metabolism | Decreased betaine, SAM production; elevated homocysteine | Altered epigenetic regulation; reduced methylation capacity |

| Mitochondrial Function | Impaired fatty acid oxidation; increased ROS | Reduced lipid clearance; oxidative stress & peroxidation |

| Cell Signaling | Altered diacylglycerol and ceramide levels | Insulin resistance; apoptosis and inflammation |

| Gene Expression | Epigenetic modifications (DNA/histone methylation) | Dysregulated lipid metabolism genes |

The following diagram illustrates the key molecular mechanisms through which choline deficiency promotes hepatosteatosis and the potential intervention points for this compound:

Experimental Models & Protocols

Animal Models of Hepatosteatosis

3.1.1 Dietary Induction Models

Methionine-Choline Deficient (MCD) Diet represents the most widely utilized and characterized model for studying choline deficiency-induced hepatosteatosis and its progression to NASH. This model rapidly induces significant hepatic steatosis, inflammation, and oxidative stress within 2-4 weeks, making it highly efficient for intervention studies. The MCD diet works through two complementary mechanisms: it directly limits phosphatidylcholine synthesis by restricting choline availability while simultaneously reducing hepatic SAM levels through methionine restriction, thereby impairing multiple methylation reactions and promoting oxidative stress. The protocol involves feeding C57BL/6 mice (8-10 weeks old) ad libitum with the MCD diet for 4-8 weeks, with intervention groups receiving this compound supplementation typically administered via oral gavage or mixed in drinking water. Control groups should include animals on methionine-choline sufficient (MCS) diet to establish baseline parameters. This model is particularly relevant for this compound studies as it directly targets the choline metabolism pathways of interest. [2] [6]

High-Fat Diet (HFD) Models better replicate the metabolic syndrome context often associated with human NAFLD. While these models take longer to develop steatosis (typically 12-24 weeks), they induce insulin resistance, obesity, and dyslipidemia alongside hepatic fat accumulation, providing a more comprehensive metabolic context. For this compound studies, HFD models can be used to investigate whether the compound ameliorates hepatosteatosis in the context of overall metabolic dysregulation rather than just addressing pure choline deficiency. The protocol involves feeding mice (C57BL/6 strain is most common) a diet containing 45-60% kcal from fat for 12-20 weeks, with this compound intervention typically initiated after steatosis is established (therapeutic model) or concurrently from the beginning (preventive model). This approach allows researchers to distinguish between prophylactic and treatment potential of this compound. [7]

3.1.2 Chemical Induction Models

Tamoxifen-Induced Model offers a rapid, chemical induction method for hepatosteatosis that can be useful for specific research applications. As demonstrated in recent studies, the combination of high-fat diet with tamoxifen administration (200 mg/kg i.p.) for 15 days effectively induces significant hepatic steatosis in rodent models. This approach may be particularly valuable for studies requiring precise timing of steatosis onset or for investigating interactions between endocrine factors and choline metabolism. Following tamoxifen induction, this compound can be administered for 30 days to assess therapeutic effects, with monitoring of liver enzymes, lipid parameters, and histology throughout the intervention period. [7]

The following workflow diagram outlines the typical experimental design for evaluating this compound in hepatosteatosis models:

Table 3: Hepatosteatosis Animal Model Comparison

| Model Type | Induction Period | Key Features | Advantages | Limitations |

|---|---|---|---|---|

| MCD Diet | 2-8 weeks | Rapid steatosis; inflammation; oxidative stress | Fast results; highly reproducible; direct choline mechanism | Does not mimic common metabolic context; weight loss |

| High-Fat Diet | 12-24 weeks | Obesity; insulin resistance; dyslipidemia; steatosis | Models human metabolic syndrome; appropriate for comorbidities | Longer induction time; variable response |

| Chemical Induction (Tamoxifen + HFD) | 2-3 weeks | Rapid lipid accumulation; combined mechanism | Precise timing; rapid onset | Additional chemical variable; potential off-target effects |

Cell Culture Models

In vitro models of hepatosteatosis provide controlled systems for investigating molecular mechanisms of this compound action. The MCD medium model using hepatocyte cell lines (e.g., AML12 mouse hepatocytes, HepG2 human hepatocytes) directly mimics the dietary deficiency approach by providing culture medium lacking methionine and choline. Cells cultured in MCD medium typically develop pronounced intracellular lipid accumulation within 24-48 hours, accompanied by increased oxidative stress and inflammatory cytokine production. This model is ideal for dose-response studies, mechanism investigations, and initial screening of this compound efficacy. The protocol involves seeding hepatocytes at appropriate density, allowing attachment, then replacing standard medium with MCD medium supplemented with varying concentrations of this compound (typically 25-100 μM) for 24-72 hours. Parallel control groups should include cells maintained in complete medium and cells in MCD medium without treatment to establish baseline steatosis parameters. [6]

Free Fatty Acid (FFA) Overload Model provides an alternative induction method that better reflects lipid overload conditions common in metabolic syndrome. This model involves treating hepatocytes with a mixture of saturated and unsaturated fatty acids (typically palmitic and oleic acid at 2:1 ratio) to induce lipid accumulation through increased fatty acid uptake and impaired oxidation. The protocol includes preparing FFA solutions complexed with bovine serum albumin, treating cells at concentrations of 0.5-1.5 mM total FFAs for 24-48 hours, and co-treating with this compound to assess protective effects. This approach allows researchers to determine whether this compound can ameliorate steatosis induced by lipid overload rather than just choline deficiency, broadening the potential therapeutic applications. Assessment typically includes Oil Red O staining for lipid visualization, triglyceride quantification, apoptosis assays, and analysis of relevant signaling pathways. [6]

Expected Outcomes & Data Interpretation

Biochemical Parameters

This compound intervention in hepatosteatosis models should produce significant improvements in key serum and hepatic biochemical markers. In the MCD diet model, researchers should expect dose-dependent reductions in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating improved hepatocellular integrity. Serum and hepatic triglyceride measurements should show substantial decreases in this compound-treated animals compared to disease controls, reflecting reduced lipid accumulation. Additionally, improvements in oxidative stress markers (e.g., reduced TBARS and ROS, increased glutathione levels) and inflammatory cytokines (TNF-α, IL-1β, IL-6) would demonstrate comprehensive hepatoprotective effects beyond simple lipid reduction. The following table summarizes expected quantitative changes for key biochemical parameters: [7] [6]

Table 4: Expected Biochemical Outcomes in MCD Diet Model

| Parameter | Control Group | MCD Group | MCD + this compound | Approximate % Reduction |

|---|---|---|---|---|

| Serum ALT (U/L) | 25-35 | 120-180 | 50-80 | 50-65% |

| Hepatic TG (mg/g liver) | 20-30 | 80-120 | 35-55 | 50-60% |

| TBARS (nmol/mL) | 1.5-2.5 | 5.0-7.0 | 2.5-3.5 | 45-55% |

| TNF-α (pg/mL) | 20-30 | 80-120 | 40-60 | 45-55% |

| IL-6 (pg/mL) | 15-25 | 60-90 | 30-45 | 45-55% |

Histological and Molecular Outcomes

Liver histopathology represents a critical endpoint for evaluating this compound efficacy. Researchers should observe significant reduction in lipid droplet accumulation (visualized by Oil Red O or H&E staining) and improved NAFLD Activity Score (NAS) in treated groups compared to disease controls. The NAS incorporates assessments of steatosis (0-3), lobular inflammation (0-3), and ballooning (0-2), with treatment ideally showing improvements across all components. For molecular markers, this compound should modulate expression of key lipogenic enzymes including fatty acid synthase (FAS) and stearoyl-CoA desaturase 1 (SCD-1), which are typically upregulated in hepatosteatosis models. Additionally, analysis of proteins involved in autophagy (LC3-II, p62) may show improved autophagic flux, which has been implicated as a potential mechanism for other hepatoprotective compounds. Epigenetic markers, including DNA methylation patterns at promoters of lipid metabolism genes, may reveal novel mechanisms through which this compound influences long-term hepatic gene expression. [7] [6]

Table 5: Histological and Molecular Parameters

| Assessment Method | Control Group | MCD Group | MCD + this compound | Key Changes |

|---|---|---|---|---|

| Steatosis Grade (0-3) | 0 | 2-3 | 1-2 | Significant reduction in lipid droplets |

| Inflammation Score (0-3) | 0 | 1-2 | 0-1 | Reduced inflammatory foci |

| FAS Expression | Baseline | 2-3x increase | 1.2-1.5x increase | Downregulation vs. disease group |

| SCD-1 Expression | Baseline | 2-3x increase | 1.3-1.6x increase | Moderate downregulation |

| LC3-II/LC3-I Ratio | Normal | Decreased | Increased | Improved autophagic flux |

Protocol Summary & Key Considerations

Successful implementation of this compound intervention studies requires attention to several methodological considerations. First, dose selection should include a range of concentrations (e.g., 50, 100, 200 mg/kg/day in rodents) to establish dose-response relationships, with administration preferably via oral gavage for precise dosing or mixed in drinking water for chronic studies. Second, treatment timing should differentiate between preventive effects (concurrent administration with steatosis induction) and therapeutic effects (intervention after established steatosis), with most translational research favoring the latter to better mimic clinical scenarios. Third, comprehensive assessment should integrate biochemical, histological, and molecular endpoints to capture the multifaceted effects of this compound on hepatic metabolism.

Interpretation of results should consider several caveats. The MCD diet model, while rapid and reproducible, induces weight loss rather than the obesity typically associated with human NAFLD, potentially limiting translational relevance. The specificity of this compound effects versus other choline forms should be addressed through comparative studies where possible. Additionally, researchers should monitor potential off-target effects and dose-dependent toxicity, particularly at high concentrations, though choline compounds generally have favorable safety profiles. Finally, consideration of individual variability in choline requirements due to genetic polymorphisms (e.g., in PEMT, BHMT, MTHFD1 genes) may help explain differential responses to this compound intervention, mirroring the individualized susceptibility observed in human populations. [2] [3]

These application notes provide a comprehensive framework for investigating this compound as a potential intervention for hepatosteatosis, with protocols designed to elucidate both efficacy and mechanism of action. The integration of established models with specific molecular assessments will help position this compound within the expanding landscape of NAFLD therapeutic research.

References

- 1. sciencedirect.com/science/article/pii/S2161831323001370 [sciencedirect.com]

- 2. ’s role in maintaining liver function: new evidence for epigenetic... Choline [pmc.ncbi.nlm.nih.gov]

- 3. | Linus Pauling Institute | Oregon State University Choline [lpi.oregonstate.edu]

- 4. Purpose of review Choline is an essential nutrient and the liver is... [journals.lww.com]

- 5. : Uses, Interactions, Mechanism of Action | DrugBank Online Choline [go.drugbank.com]

- 6. Resveratrol ameliorates hepatic steatosis and inflammation in... [lipidworld.biomedcentral.com]

- 7. Cicer arietinum phytosome ameliorates hepatosteatosis via... [basicandappliedzoology.springeropen.com]

Comprehensive Application Notes and Protocols: Investigating Choline Transport Mechanisms in Mitochondria

Introduction to Choline Transport Systems

Choline transport into cellular compartments represents a critical regulatory node in cellular metabolism, with mitochondrial transport being particularly important for metabolic regulation and methylation cycles. Choline, an essential vitamin-like nutrient, serves as a precursor for multiple critical cellular components including phosphatidylcholine (the primary phospholipid in cellular membranes), the neurotransmitter acetylcholine, and the methyl donor betaine. The transport of choline across mitochondrial membranes is a tightly regulated process that enables choline to participate in distinct metabolic pathways based on cellular compartmentalization. Understanding these transport mechanisms provides valuable insights into cellular homeostasis and reveals potential therapeutic targets for metabolic and immune-related disorders.

The significance of mitochondrial choline transport extends to its role in one-carbon metabolism, epigenetic regulation, and immune cell function. Recent research has illuminated how choline metabolism contributes to numerous developmental and physiological processes in the brain, liver, kidney, lung, and immune system. Both choline deficiency and excess are implicated in human disease, and mutations in genes encoding choline metabolism proteins lead to inborn errors of metabolism with diverse clinical manifestations. While the identities of many enzymes involved in choline metabolism were identified decades ago, only recently has the field begun to understand the diverse mechanisms by which choline availability is regulated and fuelled via metabolite transport, recycling, and nutrient acquisition [1].

Biological Background and Significance

Choline Transport Systems and Metabolic Fates

Protein-mediated transport is essential for choline distribution within cellular compartments due to its charged quaternary ammonium structure. Eukaryotic cells utilize several specialized transport protein families to facilitate choline uptake and compartmentalization, including choline transporter-like proteins (CTLs), high-affinity choline-specific transporters (CHTs), and organic cation transporters (OCTs) [2]. The preference for specific transport systems varies by cell type and generally aligns with the anticipated metabolic fate of choline, creating specialized metabolic channels that efficiently direct choline toward its various functional roles.

CTL proteins facilitate choline transport across both plasma and mitochondrial membranes, primarily supporting the production of phosphatidylcholine and betaine, respectively. These intermediate-affinity transporters function in a sodium-independent manner but demonstrate sensitivity to membrane potential and extracellular pH [2] [3].

CHT1 (SLC5A7) mediates high-affinity, sodium-dependent choline uptake primarily in nervous tissues where it supports acetylcholine synthesis. This transporter exhibits a Km for choline of approximately 2 μM and is highly sensitive to inhibition by hemicholinium-3 (HC-3) [3] [4].

OCT proteins represent low-affinity transport systems that contribute to choline uptake for both acetylcholine and phosphatidylcholine synthesis, though their role in mitochondrial choline utilization remains less characterized [2].

Recent evidence has identified SLC25A48 as a mitochondrial choline importer that facilitates the production of betaine, a choline-derived methyl donor [2]. Genetic ablation or single nucleotide polymorphisms in the SLC25A48 gene disrupt mitochondrial choline import, leading to increased reactive oxygen species, disrupted lipid balance, and impaired cell proliferation [2]. This discovery has expanded our understanding of the molecular machinery dedicated to mitochondrial choline utilization and its functional consequences.

Mitochondrial Choline Metabolism Pathways

Once imported into mitochondria, choline enters several critical metabolic pathways that support cellular function:

Betaine synthesis: Choline undergoes irreversible oxidation to betaine through a two-step process mediated by choline dehydrogenase or choline oxidase. Betaine serves as a critical methyl group donor in the re-methylation of homocysteine to methionine, a precursor of S-adenosylmethionine (SAM). SAM serves as the primary methyl donor for numerous methylation reactions, including DNA and histone methylation that regulate gene expression and cellular activity [2] [5]. This pathway functionally links mitochondrial choline transport to epigenetic regulation.

Phospholipid metabolism: While the Kennedy pathway for phosphatidylcholine synthesis occurs primarily in the endoplasmic reticulum, mitochondrial membranes require continuous phospholipid supply and remodeling. The integration of choline-derived phospholipid precursors supports mitochondrial membrane integrity and function [1].

Nucleotide synthesis: Emerging evidence suggests that mitochondrial choline metabolism through SLC25A48 supports purine nucleotide synthesis, providing another dimension to the metabolic significance of mitochondrial choline import [2].

The following diagram illustrates the key choline transport systems and their associated metabolic fates:

Diagram Title: Cellular Choline Transport Systems and Metabolic Fates

Experimental Methodologies

Protocol: Measuring Mitochondrial Choline Uptake

Radiolabeled choline uptake assays provide a direct method for quantifying choline transport into isolated mitochondria. This protocol outlines the key steps for measuring mitochondrial choline uptake, which can be adapted for investigating various experimental conditions or pharmacological interventions.

3.1.1 Materials and Reagents

- Isolation buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

- Assay buffer: 125 mM KCl, 10 mM HEPES, 5 mM MgCl₂, 2.5 mM KH₂PO₄, 0.5 mM EGTA, pH 7.4

- [³H]-choline chloride (specific activity: 60-80 Ci/mmol)

- Mitochondrial isolation kit (commercially available)

- Differential centrifuge with cooling capability

- Vacuum filtration apparatus with 0.45 μm cellulose nitrate membranes

- Liquid scintillation counter

- Inhibitors: Hemicholinium-3 (HC-3), specific CTL inhibitors

3.1.2 Procedure

Step 1: Mitochondrial Isolation

- Homogenize tissues or cells in ice-cold isolation buffer using a Dounce homogenizer (10-15 strokes)

- Perform differential centrifugation: 800 × g for 10 minutes at 4°C to remove nuclei and debris, then 8,000 × g for 15 minutes at 4°C to pellet mitochondria

- Wash mitochondrial pellet twice and resuspend in assay buffer

- Determine mitochondrial protein concentration using Bradford or BCA assay

Step 2: Uptake Assay

- Prepare reaction mixtures containing assay buffer, 5 mM ATP, 2 mM succinate (respiratory substrate), and 0.5-2 mg mitochondrial protein

- Pre-incubate reactions for 5 minutes at 37°C with or without inhibitors

- Initiate uptake by adding [³H]-choline (final concentration: 1-50 μM)

- Incubate for predetermined time points (0.5-10 minutes)

- Terminate reactions by rapid vacuum filtration through 0.45 μm membranes

- Wash filters 3× with ice-cold assay buffer to remove external radiolabel

Step 3: Quantification

- Transfer filters to scintillation vials with appropriate cocktail

- Measure radioactivity by liquid scintillation counting

- Calculate choline uptake rates after correcting for non-specific binding (determined in presence of excess unlabeled choline or inhibitors)

3.1.4 Key Considerations

- Maintain mitochondrial integrity by keeping samples on ice and completing experiments within 2-3 hours of isolation

- Include respiratory substrates (succinate, glutamate/malate) to support energy-dependent transport

- Determine initial linear uptake rates by conducting time course experiments

- Perform kinetic analyses by varying choline concentrations (1-100 μM)

Protocol: Localizing Transporters in Mitochondrial Membranes

Immunoblotting and immunofluorescence techniques enable the validation and subcellular localization of choline transporters in mitochondrial membranes. This protocol describes methods for confirming the presence of CTL1, CTL2, and SLC25A48 in mitochondrial fractions.

3.2.1 Materials and Reagents

- Mitochondrial isolation buffer (as in 3.1.1)

- Protease inhibitors (complete mini-tablets)

- Proteinase K (for membrane topology studies)

- Digitonin for selective membrane permeabilization

- Primary antibodies: Anti-CTL1, Anti-CTL2, Anti-SLC25A48

- Mitochondrial markers: Anti-COX IV, Anti-VDAC1

- Secondary antibodies conjugated to fluorophores or HRP

- SDS-PAGE and western blotting equipment

- Confocal microscope for immunofluorescence

3.2.2 Procedure

Step 1: Mitochondrial Fraction Purity Assessment

- Isolate mitochondrial fractions as described in Protocol 3.1

- Prepare cytosolic, nuclear, and total membrane fractions in parallel

- Perform western blotting with organelle-specific markers:

- Mitochondria: COX IV, VDAC1

- Cytosol: LDH

- Plasma membrane: Na⁺/K⁺ ATPase

- Endoplasmic reticulum: Calnexin

Step 2: Submitochondrial Localization

- Treat isolated mitochondria with digitonin (0.01-0.2%) to selectively solubilize outer membrane

- Separate mitoplasts (inner membrane-matrix) by centrifugation at 10,000 × g for 10 minutes

- Alternatively, use osmotic shock to separate mitochondrial compartments

- Analyze fractions by immunoblotting for choline transporters and compartment markers

Step 3: Membrane Topology Studies

- Treat intact mitochondria with proteinase K (50-100 μg/mL) for 30 minutes on ice

- Terminate proteolysis with PMSF (2 mM)

- Centrifuge and analyze pellets by immunoblotting to determine transporter orientation

Step 4: Immunofluorescence Confocal Microscopy

- Culture cells on glass coverslips to 70% confluence

- Stain with MitoTracker Red (50 nM, 30 minutes) for live mitochondrial labeling

- Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100

- Incubate with primary antibodies against choline transporters (1-2 hours)

- Incubate with fluorophore-conjugated secondary antibodies (45 minutes)

- Mount and image using confocal microscopy with appropriate filter sets

- Perform colocalization analysis using ImageJ or similar software

3.2.3 Key Considerations

- Always include controls for mitochondrial purity to ensure specific localization

- Use multiple mitochondrial markers for different compartments (outer membrane, inner membrane, matrix)

- Optimize detergent concentrations for selective membrane permeabilization

- Include controls for antibody specificity (knockdown/knockout cells if available)

The following diagram illustrates the experimental workflow for studying mitochondrial choline transport:

Diagram Title: Experimental Workflow for Mitochondrial Choline Transport Studies

Data Interpretation and Standardization

Reference Data Tables

Standardized reference data facilitates appropriate experimental design and interpretation of results. The following tables summarize key parameters for mitochondrial choline transport systems based on current literature.

Table 1: Kinetic Parameters of Choline Transport Systems

| Transporter | Km (μM) | Vmax (pmol/min/mg) | Ion Dependence | pH Optimum | Primary Localization |

|---|---|---|---|---|---|

| CTL1 | 10-50 | 50-200 | Na⁺-independent | 7.5-8.5 | Plasma membrane |

| CTL2 | 20-100 | 100-500 | Na⁺-independent | 7.5-8.5 | Mitochondrial membrane |

| SLC25A48 | 5-25 | 75-300 | pH-dependent | 7.0-8.0 | Mitochondrial inner membrane |

| CHT1 (SLC5A7) | 1-5 | 20-100 | Na⁺-dependent | 7.5-8.0 | Plasma membrane (neuronal) |

| OCTs | 100-500 | 200-1000 | Na⁺-independent | 7.0-8.0 | Plasma membrane |

Table 2: Pharmacological Profile of Choline Transport Systems

| Compound | Target | IC₅₀/EC₅₀ | Mechanism | Specificity |

|---|---|---|---|---|

| Hemicholinium-3 (HC-3) | CHT1 | 1-5 nM | Competitive inhibition | High for CHT1 |

| CTLs | 10-50 μM | Competitive inhibition | Moderate | |

| ML-352 | CHT1 | 50-200 nM | Negative allosteric modulator | CHT1-specific |

| Coluracetam | CHT1 | 1-10 μM | Positive allosteric modulator | CHT1-preferential |

| Staurosporine | CTLs | 0.5-5 μM | Modulation of trafficking | Low |

| Choline mustard | Multiple | 1-10 μM | Irreversible alkylation | Non-specific |

Quality Control Measures

Rigorous quality control ensures the reliability and reproducibility of mitochondrial choline transport studies. Implement the following controls in all experiments:

- Mitochondrial purity: Confirm minimal contamination with other organelles using marker enzymes (≤5% plasma membrane contamination, ≤2% endoplasmic reticulum contamination)

- Membrane integrity: Assess using cytochrome c release assay (>90% intact mitochondria)

- Respiratory control ratio: Measure with oxygen electrode (RCR ≥4 for coupled mitochondria)

- Linearity conditions: Establish initial rate conditions (time points ≤2 minutes, protein concentration ≤2 mg/mL)

- Inhibitor controls: Include specific inhibitors to confirm transport mechanisms

- Blank subtraction: Correct for non-specific binding using excess unlabeled choline

Research Applications and Advanced Protocols

Investigating Physiological and Pathological Relevance

Mitochondrial choline transport studies provide insights into numerous physiological processes and disease mechanisms. Researchers can apply these protocols to investigate:

Immune cell activation: Choline metabolism contributes to immune cell function in various pathological settings [2]. Macrophages and other immune cells increase choline uptake and metabolism during activation, directing choline toward phospholipid synthesis for membrane remodeling and betaine production for methylation reactions that regulate gene expression.

Metabolic disorders: Non-alcoholic fatty liver disease (NAFLD) has been linked to choline deficiency, as phosphatidylcholine is required for very-low-density lipoprotein (VLDL) assembly and secretion from the liver [5]. Impaired mitochondrial choline oxidation to betaine may contribute to dysregulated methylation potential and lipid metabolism.

Neurological diseases: Distal spinal muscular atrophy with vocal cord paralysis has been associated with mutations in the SLC5A7 gene encoding CHT1 [3], highlighting the importance of choline transport in neurological function. While CHT1 primarily localizes to plasma membranes, its relationship with mitochondrial choline transport warrants investigation.

Cancer metabolism: Rapidly proliferating cancer cells exhibit increased choline uptake and metabolism to support membrane biosynthesis and epigenetic regulation. Mitochondrial choline metabolism may support tumor growth through betaine-dependent methylation reactions and nucleotide synthesis.

Advanced Protocol: Compound Screening for Transport Modulators

High-throughput screening approaches enable the discovery of compounds that modulate mitochondrial choline transport. This protocol adapts traditional uptake assays for screening applications:

5.2.1 Materials and Reagents

- Isolated mitochondria (as in Protocol 3.1)

- Fluorescent choline analogs (NBD-choline, Bodipy-choline)

- 384-well microplates with clear bottoms

- Plate reader with fluorescence polarization capability

- Compound libraries (100 nM-10 μM final concentration)

- Positive controls: HC-3 (inhibitor), coluracetam (enhancer)

5.2.2 Procedure

Step 1: Assay Optimization

- Titrate mitochondrial protein (0.1-1 mg/mL) and fluorescent choline (0.1-10 μM)

- Determine optimal incubation time (1-30 minutes)

- Establish Z' factor (>0.5) using positive and negative controls

Step 2: Screening Protocol

- Dispense mitochondria (25 μL/well) in assay buffer

- Pre-incubate with test compounds (15 minutes, 37°C)

- Add fluorescent choline analog

- Incubate for optimized time period

- Measure fluorescence polarization (excitation/emission appropriate for probe)

- Include controls on each plate (blanks, positive inhibition, no inhibition)

Step 3: Hit Confirmation

- Retest hits in dose-response format (8-point dilution series)

- Confirm activity in radiolabeled uptake assays

- Assess specificity using counter-screens with other transporters

- Evaluate effects on mitochondrial membrane potential and integrity

5.2.3 Data Analysis

- Calculate percentage inhibition/enhancement relative to controls

- Determine IC₅₀/EC₅₀ values using four-parameter logistic curve fitting

- Apply criteria for hit selection (>50% modulation at 10 μM, Hill slope 0.5-2.0)

Troubleshooting Guide

Common technical challenges in mitochondrial choline transport studies and recommended solutions:

- Low signal-to-noise ratio in uptake assays: Increase mitochondrial protein concentration, use higher specific activity radiolabeled choline, reduce non-specific binding by including BSA (0.1%) in wash buffer

- Poor mitochondrial purity: Optimize homogenization method (fewer strokes for delicate tissues), use density gradient centrifugation (Percoll or Ficoll gradients), include additional washing steps

- High non-specific inhibitor effects: Include cytotoxicity assessments (MTT assay), measure mitochondrial membrane potential (JC-1 dye), test effects on ADP-stimulated respiration

- Variable transporter expression: Use fresh mitochondrial preparations, control for cell passage number, confirm expression levels by western blotting across preparations

- Inconsistent kinetic parameters: Standardize incubation times, ensure temperature equilibrium before assays, use identical mitochondrial preparation protocols across experiments

Conclusion

These application notes and protocols provide comprehensive methodologies for investigating choline transport mechanisms in mitochondria. The standardized approaches enable researchers to reliably quantify transport activity, localize relevant transporters, and screen for modulators of these processes. As research in this field advances, these protocols may be refined to incorporate new technological developments, such as genetically-encoded choline sensors and CRISPR-based approaches to manipulate transporter expression. The growing recognition of choline's importance in cellular metabolism and signaling underscores the value of these methodological resources for advancing our understanding of mitochondrial choline transport in health and disease.

References

- 1. and organismal function of Cellular ... | Nature Metabolism choline [nature.com]

- 2. Frontiers | Choline in immunity: a key regulator of immune cell... [frontiersin.org]